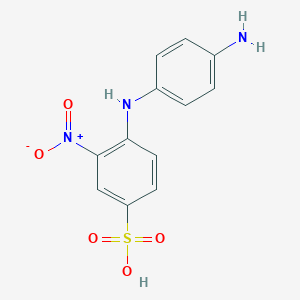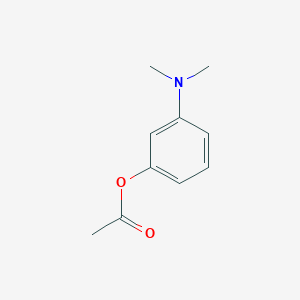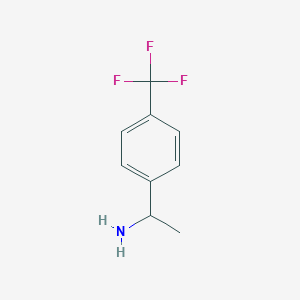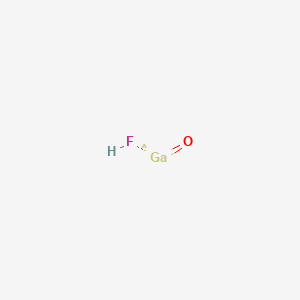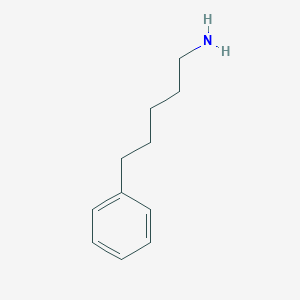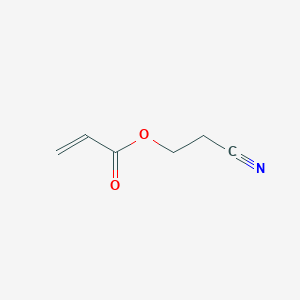
2-氰基乙基丙烯酸酯
描述
2-Cyanoethyl acrylate is a compound that is part of the cyanoacrylate family, which are known for their strong adhesive properties and rapid polymerization upon exposure to moisture. The cyanoacrylate group is characterized by the presence of a cyano group (-C≡N) attached to an alkene (acrylate) that can undergo quick polymerization to form long, strong chains. These materials have found widespread use in various applications, including medical adhesives, industrial bonding agents, and as a component in antiviral agents due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 2-cyanoethyl acrylate derivatives has been explored through various methods. An efficient microwave-assisted reaction has been developed to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates with moderate yields, which are characterized by comprehensive spectral data . Another study describes the modification of the conventional synthesis method for 2-cyanoacrylate monomers, resulting in improved adhesive properties . Additionally, a regioselective coupling method has been reported for the synthesis of ethyl 2-((alkylamino)(cyano)methyl) acrylates, and a metal-free synthesis involving a cascade of Knoevenagel condensation, cyano hydration, and esterification has been developed for the synthesis of cyano acrylates .
Molecular Structure Analysis
The molecular structure of 2-cyanoethyl acrylate derivatives has been investigated using various spectroscopic techniques and theoretical calculations. X-ray crystallography, infrared spectroscopy, and quantum chemical studies have been employed to determine the structural and spectral characteristics of these compounds . The structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate has been elucidated, revealing a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Additionally, a combined experimental and theoretical approach has been used to analyze the molecular structure, multiple interactions, and chemical reactivity of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer .
Chemical Reactions Analysis
2-Cyanoethyl acrylate and its derivatives undergo various chemical reactions with nucleophiles, such as thiols, alcohols, diols, and phosphines. These reactions have been considered for their potential use in organic synthesis, polymer chemistry, and adhesive technologies . The reactivity of these compounds has been further explored through the insertion of isocyanates and isothiocyanates into the C=C bonds of the adducts formed with trialkylphosphines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyanoethyl acrylate derivatives have been extensively studied. Modification of the synthesis process has led to the development of adhesives with varying properties, such as softness and biodegradability, as demonstrated by ethoxyethyl cyanoacrylate . The hydrolysis rates and morphological changes of cyanoacrylate polymer films have also been investigated . In another study, the biocompatibility and adhesive properties of cyanoacrylate were enhanced by modifying allyl 2-cyanoacrylate with aromatic amino acids, resulting in improved mechanical properties and reduced cytotoxicity . The infrared spectra and structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile have been studied, revealing the polarization of the C=C bond and the dual molecular and zwitterionic character of these compounds .
科学研究应用
氰基官能化固体表面:2-氰基乙基丙烯酸酯用于脉冲等离子聚合,以创建氰基官能化薄膜。这些层可用于络合溶液中的银离子,并表现出压敏胶粘合行为 (Tarducci et al., 2001).
聚合研究:在 [60] 富勒烯存在下,2-氰基乙基丙烯酸酯的自由基聚合可以导致共聚物的产生。这突出了其在制造新型聚合物材料中的潜在用途 (Mehrotra et al., 1997).
接触性皮炎研究:2-氰基乙基丙烯酸酯作为丙烯酸酯的一种成分,因其在过敏性接触性皮炎中的作用而受到研究,特别是在牙科和美容服务等职业环境中 (Muttardi et al., 2016).
医用粘合剂中的交叉反应研究:该化合物因其与手术、牙科和美容粘合剂中使用的其他氰基丙烯酸酯的潜在交叉反应而受到研究,有助于我们了解过敏反应 (Sato et al., 2017).
环境应用:对丙烯酸聚合物从显示屏薄膜废料中溶剂回收的研究表明了其在环境保护和废物管理中的作用 (Lee et al., 2023).
光电性质研究:2-氰基乙基丙烯酸酯的衍生物因其光电和热力学性质而受到研究,表明其在材料科学中的重要性,特别是在染料敏化太阳能电池中 (Fonkem et al., 2019).
在激光驱动物理研究中的应用:2-氰基乙基丙烯酸酯基树脂在双光子聚合中用于制造低密度聚合物基质,展示了其在高能量密度物理研究中的作用 (Liu et al., 2018).
医疗环境中过敏反应的研究:对医疗环境中丙烯酸酯引起的过敏性接触性皮炎的研究提供了对职业健康风险和安全材料使用的见解 (Romita et al., 2017).
透明抗氧化薄膜的开发:关于制造具有抗氧化特性的透明氰基丙烯酸酯薄膜的研究探索了具有医疗应用的新型生物相容性和可生物降解材料的潜力 (Quilez-Molina et al., 2020).
蓝细菌中的反选择系统:2-氰基乙基丙烯酸酯衍生物在蓝细菌的反选择方法中的应用促进了微生物学和代谢工程领域的发展 (Begemann et al., 2013).
毒性和安全性研究:对包括氰基衍生物在内的丙烯酸单体的结构毒性关系的研究对于了解与这些化学品相关的健康危害至关重要 (Autian, 1975).
凝胶浇铸工艺的改进:2-羧基乙基丙烯酸酯(一种衍生物)在氧化铝凝胶浇铸中的应用突出了其在陶瓷工业中改进制造工艺的作用 (Pietrzak et al., 2016).
聚合物科学研究:通过原子转移自由基聚合制备的梳状聚[11-(4'-氰基苯基-4-苯氧基)十一烷基丙烯酸酯]的合成和混溶性研究促进了聚合物科学和材料工程的发展 (Chang & Pugh, 2001).
手术粘合剂中的过敏反应:对 2-辛基氰基丙烯酸酯(一种相关化合物)引起的过敏性接触性皮炎的研究为医学界提供了有关手术粘合剂中潜在过敏原的信息 (Bowen et al., 2014).
太阳能电池应用:涉及 2-氰基丙烯酸衍生物的有机敏化剂的分子工程用于太阳能电池应用,证明了其在可再生能源研究中的重要性 (Kim et al., 2006).
血红蛋白相互作用研究:使用 LC/MS/MS 技术鉴定 2-氰基丙烯酸乙酯在人血红蛋白中的结合位点,为丙烯酸酯暴露的生物监测提供了有价值的信息 (Jeppsson et al., 2010).
肠道手术中的外科胶水:丁基-2-氰基丙烯酸酯在腹部手术中的应用强调了其在增强手术技术的医学应用 (Tebala et al., 1994).
材料科学中的双光子聚合:通过优化丙烯酸聚合物成分来减小双光子聚合中的特征尺寸的研究突出了其在先进制造和微型化中的作用 (Cônsoli et al., 2018).
接触性皮炎研究:对接触性皮炎中的丙烯酸酯的研究提供了对这些材料在各种工业和医疗应用中的健康影响的见解 (Sasseville, 2012).
安全和危害
未来方向
The 2-Cyanoethyl Acrylate market is witnessing significant growth, driven by several factors. A key driver is the increasing demand for 2-Cyanoethyl Acrylate in industries such as healthcare, automotive, and consumer electronics . Technological advancements, including the development of more efficient and cost-effective 2-Cyanoethyl Acrylate, are also contributing to this growth . Additionally, the rising awareness of the environmental impact of 2-Cyanoethyl Acrylate has led to the creation of more sustainable and eco-friendly options, further boosting market expansion .
属性
IUPAC Name |
2-cyanoethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPWOCLBLLCOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51512-27-7 | |
| Record name | 2-Propenoic acid, 2-cyanoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51512-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044776 | |
| Record name | 2-Cyanoethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
| Record name | 2-Cyanoethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
124 °C, 255 °F (124 °C) (OPEN CUP) | |
| Record name | 2-Cyanoethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.069 | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.3 (AIR= 1) | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.22 [mmHg] | |
| Record name | 2-Cyanoethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Cyanoethyl acrylate | |
Color/Form |
Liquid | |
CAS RN |
106-71-8 | |
| Record name | 2-Cyanoethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanoethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-cyanoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyanoethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyanoethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ICU1C15OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -16.9 °C | |
| Record name | 2-CYANOETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

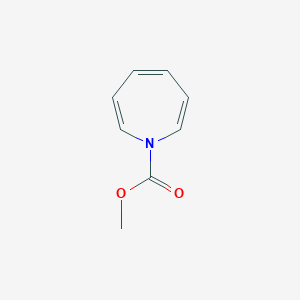
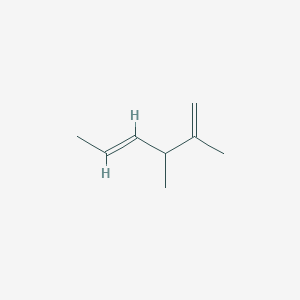
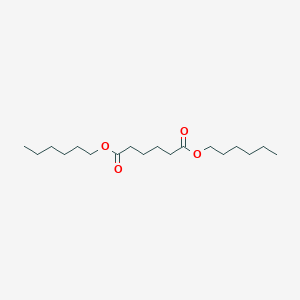
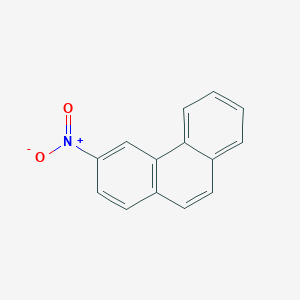
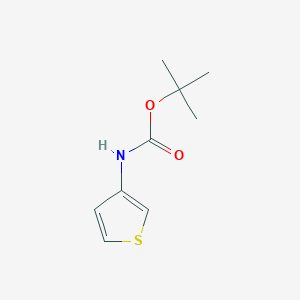
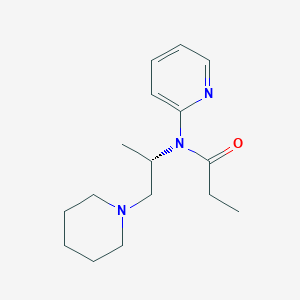
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
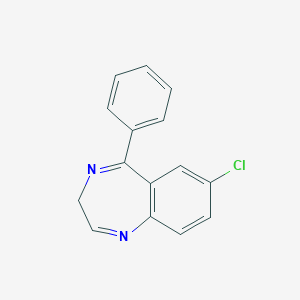
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
